 
                        N-(Azido-PEG2)-N-Boc-PEG4-Boc is a bifunctional linker molecule used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) []. PROTACs are a novel class of drugs that hijack the body's natural protein degradation machinery to remove unwanted proteins.
This molecule possesses two key features:
Within a PROTAC molecule, the linker plays a crucial role by connecting two key binding moieties:
By tethering the target protein to an E3 ligase via the linker, PROTACs induce the ubiquitination and subsequent degradation of the target protein, offering a promising therapeutic strategy for various diseases.
As mentioned earlier, the azide group on N-(Azido-PEG2)-N-Boc-PEG4-Boc facilitates conjugation through click chemistry. This versatile technique offers several benefits for PROTAC synthesis:
The azide group in N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester is highly reactive and participates in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition. This reaction allows for the efficient conjugation of this compound with alkyne-bearing biomolecules, facilitating the formation of stable linkages. Additionally, the Boc group can be removed under acidic conditions to expose the amine functionality for further reactions .
While specific biological activity data for N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester may be limited, compounds with similar structures are known to exhibit low toxicity and high biocompatibility. The ability to conjugate with various biomolecules makes it suitable for applications in drug delivery systems and targeted therapies. Its non-cleavable nature ensures that once conjugated, the compound remains intact within biological systems, potentially enhancing the stability and efficacy of therapeutic agents .
The synthesis of N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester typically involves several key steps:
Each step requires careful control of reaction conditions to ensure high purity and yield .
N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester finds applications in various fields:
Interaction studies involving N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester typically focus on its reactivity with alkyne-bearing compounds. These studies demonstrate its effectiveness in forming stable conjugates through click chemistry, which can then be analyzed for biological activity or therapeutic efficacy. Furthermore, studies often explore its compatibility with various biomolecules to assess potential applications in drug delivery systems and diagnostics .
Several compounds share structural similarities with N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester, each possessing unique characteristics:
| Compound Name | Key Features | Unique Aspects | 
|---|---|---|
| N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) | Contains two t-butyl esters; non-cleavable linker | Enhanced stability due to dual ester groups | 
| N-(Azido-PEG2)-N-hydroxysuccinimide ester | Utilizes hydroxysuccinimide for amine coupling | Cleavable linker provides versatility | 
| N-(Azido-PEG2)-N-acetylcysteine | Contains acetylcysteine for thiol reactivity | Focused on thiol-based conjugation | 
| N-(Azido-PEG2)-N-succinimidyl carbonate | Succinimidyl carbonate allows for rapid coupling | Fast reaction kinetics suitable for transient studies | 
These comparisons highlight how N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester stands out due to its stability and versatility in bioconjugation applications while maintaining a balance between reactivity and safety in biological environments .
N-(Azido-Polyethylene Glycol 2)-N-tert-Butyloxycarbonyl-Polyethylene Glycol 4-tert-butyl ester represents a sophisticated branched polyethylene glycol reagent incorporating multiple functional groups that require precise synthetic strategies [1]. This multifunctional compound features a terminal azide group, a tert-Butyloxycarbonyl protected amine, and a terminal tert-butyl ester, making it particularly valuable for bioconjugation applications . The synthesis of this complex molecule necessitates careful consideration of polyethylene glycol backbone construction, azide functionalization, and orthogonal protection strategies [1] .
The construction of polyethylene glycol backbone architectures for N-(Azido-Polyethylene Glycol 2)-N-tert-Butyloxycarbonyl-Polyethylene Glycol 4-tert-butyl ester requires sophisticated synthetic approaches that ensure precise control over molecular weight, polydispersity, and functional group incorporation [5] [7]. These methodologies form the foundation for creating well-defined polyethylene glycol derivatives with predictable properties and enhanced biocompatibility [39] [40].
Controlled polymerization techniques for ethylene oxide synthesis represent the cornerstone of high-quality polyethylene glycol production, enabling the precise construction of polymer chains with narrow molecular weight distributions [5] [22]. Anionic ring-opening polymerization emerges as the most prevalent method for synthesizing polyethylene glycol with controlled molecular weight and end-group functionality [5] [30]. This technique involves the nucleophilic attack of alkoxide initiators on ethylene oxide monomers, resulting in ring-opening and chain propagation under carefully controlled conditions [22] [44].
The anionic ring-opening polymerization process typically employs potassium tert-butoxide or sodium methoxide as initiators in aprotic solvents such as tetrahydrofuran or dimethyl sulfoxide [5] [22]. Under optimized conditions, this method achieves polydispersity indices ranging from 1.03 to 1.09, demonstrating excellent control over molecular weight distribution [5]. The polymerization proceeds through a living mechanism, allowing for precise control of chain length and enabling the synthesis of block copolymers with defined architectures [7] [22].
Single electron transfer living radical polymerization has emerged as an alternative approach for synthesizing polyethylene glycol derivatives with exceptional control over molecular weight and rapid reaction kinetics [7]. This method utilizes polyethylene glycol macroinitiators in aqueous media, achieving complete monomer conversion within 20 minutes while maintaining narrow molecular weight distributions with polydispersity indices below 1.07 [7]. The technique employs 2-hydroxyethyl acrylate as a model monomer and demonstrates quantitative yields exceeding 99% for each monomer addition step [7].
Monomer-activated anionic ring-opening polymerization using triisobutylaluminum represents a specialized technique that provides enhanced control over copolymerization kinetics [21]. This method demonstrates superior selectivity compared to conventional anionic ring-opening polymerization, with reactivity ratios of ethylene oxide at 6.4 and propylene oxide at 0.16, resulting in pronounced monomer gradients within the polymer microstructure [21]. The controlled addition of monomers through mass flow controllers enables precise regulation of polymerization rates and improved safety protocols [5].
Table 1: Controlled Polymerization Techniques for Ethylene Oxide
| Polymerization Method | Molecular Weight Range (g/mol) | Polydispersity Index | Reaction Time | Temperature (°C) | Yield (%) | 
|---|---|---|---|---|---|
| Anionic Ring-Opening Polymerization | 400-200,000 | 1.03-1.09 | 2-24 hours | 25-80 | 85-95 | 
| Single Electron Transfer Living Radical Polymerization | 6,000-20,000 | ≤1.07 | 20 minutes | 0-25 | >99 | 
| Monomer-Activated Anionic Ring-Opening Polymerization with Triisobutylaluminum | 1,000-50,000 | 1.05-1.15 | 1-6 hours | 40-100 | 80-90 | 
| Double Metal Cyanide Catalysis | 2,000-100,000 | 1.2-1.8 | 4-12 hours | 100-160 | 75-85 | 
| Cationic Ring-Opening Polymerization | 1,000-20,000 | 1.5-2.5 | 0.5-4 hours | 60-120 | 70-85 | 
Double metal cyanide catalysis represents an industrially relevant method for ethylene oxide polymerization, producing megatons of polyether polyols annually [21]. This heterogeneous catalytic system demonstrates unique copolymerization behavior, exhibiting reactivity ratios that favor propylene oxide incorporation over ethylene oxide, with values of 0.42 for ethylene oxide and 2.4 for propylene oxide [21]. The method provides access to high molecular weight polymers but typically yields broader molecular weight distributions compared to anionic techniques [21].
Cationic ring-opening polymerization offers an alternative approach for ethylene oxide polymerization, particularly useful for incorporating specific functional groups that may be incompatible with anionic conditions [44]. This method involves the protonation or Lewis acid activation of ethylene oxide, followed by nucleophilic attack of additional monomer units [44]. While cationic polymerization typically results in broader molecular weight distributions compared to anionic methods, it provides access to unique polymer architectures and enables polymerization under different solvent and temperature conditions [44].
Branching strategies for multifunctional polyethylene glycol derivatives enable the creation of complex molecular architectures with enhanced functional group density and improved bioconjugation capacity [6] [26]. These approaches typically involve the incorporation of multifunctional linkers or core molecules that serve as branching points for polyethylene glycol chain attachment [26] [27]. The resulting branched structures demonstrate superior performance compared to linear polyethylene glycol derivatives in many biomedical applications [24] [26].
Lysine-based branching represents one of the most straightforward approaches for creating branched polyethylene glycol derivatives [27]. This method utilizes the bifunctional nature of lysine, with both the alpha-amino and epsilon-amino groups serving as attachment points for polyethylene glycol chains [27]. The synthesis typically involves the protection of one amino group, followed by coupling with activated polyethylene glycol derivatives, and subsequent deprotection to yield the desired branched structure [27]. This approach achieves overall yields of approximately 61% and provides a two-fold increase in functional group capacity compared to linear polyethylene glycol [27].
1,3-Diamino-2-propanol and 2-amino-1,3-propandiol serve as versatile polyfunctional linkers for creating more complex branched polyethylene glycol architectures [26]. The synthetic strategy involves the selective activation of polyethylene glycol hydroxyl groups followed by reaction with the more nucleophilic positions of these linkers [26]. Subsequent activation of newly formed hydroxyl groups enables further polyethylene glycol chain attachment, resulting in highly branched structures with multiple reactive sites [26]. These methods typically require 4-6 synthetic steps and achieve overall yields ranging from 45-70% [26].
Dendritic core approaches represent the most sophisticated branching strategy, enabling the creation of polyethylene glycol derivatives with 4-32 functional groups [29] [30]. These methods involve the stepwise construction of dendritic cores followed by polyethylene glycol attachment at peripheral sites [29]. The synthesis requires 6-12 synthetic steps and multiple chromatographic purifications, resulting in overall yields of 25-45% [29]. Despite the synthetic complexity, dendritic polyethylene glycol derivatives demonstrate superior thermodynamic stability and enhanced biological properties compared to linear analogs [29].
Multi-arm star architectures provide an intermediate approach between simple branching and full dendritic structures [30]. These methods typically involve the use of multifunctional core molecules such as pentaerythritol or cyclodextrins as central scaffolds for polyethylene glycol attachment [30]. The resulting star polymers contain 3-8 polyethylene glycol arms and can be synthesized in 5-8 steps with overall yields of 30-55% [30]. Purification typically involves precipitation followed by chromatographic separation [30].
Table 2: Branching Strategies for Multifunctional Polyethylene Glycol Derivatives
| Branching Strategy | Branching Points | Synthetic Steps | Overall Yield (%) | Functional Group Capacity | Purification Method | 
|---|---|---|---|---|---|
| Lysine-Based Branching | 2 | 3-5 | 61 | 2x | Chromatography | 
| 1,3-Diamino-2-propanol Linking | 2 | 4-6 | 45-65 | 2x | Molecular exclusion | 
| 2-Amino-1,3-propandiol Linking | 3 | 4-6 | 50-70 | 3x | Molecular exclusion | 
| Dendritic Core Approach | 4-32 | 6-12 | 25-45 | 4-32x | Multiple chromatography | 
| Multi-arm Star Architecture | 3-8 | 5-8 | 30-55 | 3-8x | Precipitation/chromatography | 
Solid-phase stepwise synthesis represents an emerging approach for creating monodisperse polyethylene glycol derivatives with precise control over chain length and functionality [31]. This method involves the stepwise addition of ethylene glycol units to a solid support, followed by cleavage to yield the desired product [31]. The technique enables the synthesis of polyethylene glycol derivatives with eight and twelve ethylene glycol units with near-monodispersity [31]. Advantages include chromatography-free synthesis, milder reaction conditions, and quantitative overall yields [31].
Azide functionalization approaches are critical for incorporating the reactive azide moiety into N-(Azido-Polyethylene Glycol 2)-N-tert-Butyloxycarbonyl-Polyethylene Glycol 4-tert-butyl ester [1] [12]. The azide group serves as a key reactive handle for subsequent bioconjugation reactions, particularly copper-catalyzed and copper-free click chemistry applications [1] [11]. Successful azide incorporation requires careful selection of reaction conditions and protecting group strategies to maintain compatibility with other functional groups present in the molecule [12] [14].
Nucleophilic substitution reactions represent the most widely employed strategy for azide incorporation into organic molecules, relying on the exceptional nucleophilic properties of the azide ion [8] [10]. The azide ion demonstrates superior nucleophilicity compared to most amines, making it an ideal reagent for carbon-nitrogen bond formation through substitution mechanisms [8]. This high nucleophilicity stems from the presence of four nucleophilic lone pairs confined within a compact molecular volume, resulting in efficient collision and reaction with electrophilic centers [8].
The most common approach involves the reaction of sodium azide with primary and secondary alkyl halides through a bimolecular nucleophilic substitution mechanism [8] [10]. This reaction proceeds most efficiently with primary alkyl halides, where steric hindrance is minimal and the substitution mechanism is favored [8]. The reaction typically employs polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at temperatures ranging from 60-80°C [10] [12]. Under these conditions, the reaction proceeds with high yields ranging from 75-95% and excellent selectivity for the desired azide product [10].
Secondary alkyl halides can also undergo azide substitution, although reaction rates are generally slower and competing elimination reactions may occur [8] [10]. The choice of solvent and temperature becomes critical for secondary substrates, with lower temperatures often favored to minimize elimination pathways [10]. Benzyl halides represent particularly reactive substrates for azide substitution due to the stabilization of the transition state by the aromatic ring [8] [9]. These reactions typically proceed rapidly at room temperature with excellent yields [9].
Table 3: Azide Functionalization Methods
| Azidation Method | Starting Material | Reaction Conditions | Reaction Time | Yield (%) | Selectivity | 
|---|---|---|---|---|---|
| Nucleophilic Substitution with Sodium Azide | Alkyl/Benzyl Halides | Sodium Azide, Dimethylformamide/Dimethyl Sulfoxide, 60-80°C | 2-12 hours | 75-95 | High | 
| Diazotization of Arylamines | Primary Arylamines | Sodium Nitrite, Hydrochloric Acid, 0-5°C then Sodium Azide | 1-3 hours | 60-85 | High | 
| Direct Carbon-Hydrogen Functionalization with Ceric Ammonium Nitrate/Sodium Azide | Alkanes | Ceric Ammonium Nitrate, Sodium Azide, Acetonitrile, room temperature | 4-8 hours | 45-70 | Moderate | 
| Iodine Azide Addition to Alkenes | Alkenes | Iodine Azide, Dichloromethane, room temperature | 1-4 hours | 55-80 | Regioselective | 
| Phosphazide Protection Method | Existing Azides | Amphos, benzene, room temperature | 2-6 hours | 80-95 | Excellent | 
Tosylates and mesylates serve as excellent leaving groups for azide substitution reactions, often providing superior results compared to halides [10] [12]. These activated alcohols react readily with sodium azide under mild conditions, typically at room temperature in polar aprotic solvents [12]. The reaction proceeds through the same bimolecular nucleophilic substitution mechanism but benefits from the enhanced leaving group ability of the sulfonate esters [12].
Direct carbon-hydrogen functionalization represents an alternative approach for azide incorporation that bypasses the need for pre-functionalized starting materials [12]. This method employs ceric ammonium nitrate as an oxidant in combination with sodium azide to achieve direct azidation of alkane carbon-hydrogen bonds [12]. While this approach offers advantages in terms of atom economy and synthetic efficiency, it typically provides moderate yields ranging from 45-70% and requires careful optimization of reaction conditions [12].
Diazotization of primary arylamines followed by azide substitution provides access to aromatic azides [12]. This two-step process involves the initial oxidation of the arylamine to form a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures [12]. Subsequent treatment with sodium azide results in the formation of the desired aryl azide with yields typically ranging from 60-85% [12]. This method is particularly valuable for incorporating azide functionality into aromatic systems that would be difficult to functionalize through direct substitution approaches [12].
Copper-free click chemistry compatibility represents a critical consideration for N-(Azido-Polyethylene Glycol 2)-N-tert-Butyloxycarbonyl-Polyethylene Glycol 4-tert-butyl ester due to the cytotoxic nature of copper catalysts in biological applications [11] [15]. Strain-promoted azide-alkyne cycloaddition has emerged as the preferred bioorthogonal reaction for applications requiring biocompatibility and absence of metal catalysts [11] [32]. This reaction relies on the inherent ring strain in cyclooctyne derivatives to activate the alkyne toward cycloaddition with azides [32] [33].
The development of copper-free click chemistry originated from early observations by Wittig and colleagues in 1961, who reported the explosive reaction between cyclooctyne and phenyl azide [11]. This reaction proceeds through a 1,3-dipolar cycloaddition mechanism driven by the release of ring strain energy, estimated at approximately 18 kilocalories per mole for cyclooctyne [11] [33]. The absence of metal catalysts makes this reaction particularly suitable for biological applications where copper toxicity is a concern [11] [15].
Bicyclo[6.1.0]non-4-yne represents one of the most reactive and widely used cyclooctynes for strain-promoted azide-alkyne cycloaddition [32] [37]. This strained alkyne demonstrates exceptional reactivity with azides, achieving second-order rate constants of 0.24 inverse molar seconds with benzyl azide [32]. More remarkably, when reacted with electron-deficient aryl azides, bicyclo[6.1.0]non-4-yne achieves rate constants reaching 2.0-2.9 inverse molar seconds, representing a tremendous acceleration compared to simple aliphatic azides [37].
Table 4: Copper-Free Click Chemistry Compatibility
| Cyclooctyne Type | Reaction Rate with Benzyl Azide (inverse Molar seconds) | Reaction Rate with Electron-Poor Azides (inverse Molar seconds) | Stability in Aqueous Media | Synthetic Accessibility | Biocompatibility | 
|---|---|---|---|---|---|
| Bicyclo[6.1.0]non-4-yne | 0.24 | 2.0-2.9 | High | Good | Excellent | 
| Dibenzocyclooctyne | 0.0057 | 0.008-0.012 | Moderate | Moderate | Good | 
| Aza-dibenzocyclooctyne | 0.043 | 0.065-0.085 | Moderate | Difficult | Good | 
| Biarylazacyclooctynone | 0.96 | 1.2-1.8 | High | Moderate | Good | 
| Cyclooctyne | 0.0024 | 0.003-0.005 | Low | Excellent | Excellent | 
Dibenzocyclooctyne and its derivatives represent another important class of cyclooctynes for copper-free click chemistry [32] [33]. These compounds incorporate aromatic rings into the cyclooctyne framework, resulting in additional strain and enhanced reactivity compared to simple cyclooctyne [33]. Dibenzocyclooctyne demonstrates rate constants of 0.0057 inverse molar seconds with benzyl azide, representing a significant improvement over the parent cyclooctyne [32]. However, the presence of ortho hydrogens adjacent to the alkyne reduces reactivity due to steric interactions [33].
Aza-dibenzocyclooctyne incorporates a nitrogen atom into the aromatic system, providing additional activation of the alkyne toward cycloaddition [32]. This modification results in rate constants of 0.043 inverse molar seconds with benzyl azide, demonstrating improved reactivity compared to dibenzocyclooctyne [32]. The synthetic accessibility of aza-dibenzocyclooctyne is more challenging due to the required nitrogen incorporation, but the enhanced reactivity justifies the additional synthetic effort for demanding applications [32].
Biarylazacyclooctynone represents one of the most reactive cyclooctyne derivatives, achieving rate constants of 0.96 inverse molar seconds with benzyl azide [32]. This compound incorporates a ketone functionality adjacent to the alkyne, providing electronic activation that enhances reactivity [32]. The combination of ring strain and electronic activation makes biarylazacyclooctynone particularly suitable for applications requiring rapid reaction kinetics [32].
The mechanism of strain-promoted azide-alkyne cycloaddition involves two distinct pathways depending on the electronic nature of the reaction partners [32] [37]. With electron-rich cyclooctynes such as bicyclo[6.1.0]non-4-yne, the reaction can proceed through an inverse electron-demand mechanism when paired with electron-deficient azides [37]. This mechanistic pathway accounts for the dramatic rate acceleration observed with electron-poor aryl azides compared to simple aliphatic azides [37]. Density functional theory calculations and electronic structure analyses have confirmed the importance of azide electronegativity in determining reaction rates and mechanisms [37].
Protection and deprotection strategies are essential for the successful synthesis of N-(Azido-Polyethylene Glycol 2)-N-tert-Butyloxycarbonyl-Polyethylene Glycol 4-tert-butyl ester, enabling selective functional group manipulation while maintaining the integrity of sensitive moieties [13] [20]. The compound incorporates two distinct protecting groups: the tert-Butyloxycarbonyl group for amine protection and the tert-butyl ester for carboxylic acid protection [1] [13]. These protecting groups must be orthogonal, allowing for selective removal under different conditions without affecting other functional groups in the molecule [13] [16].
tert-Butyloxycarbonyl group chemistry represents one of the most widely employed strategies for amine protection in organic synthesis due to its stability under basic and neutral conditions and facile removal under acidic conditions [13] [20]. The tert-Butyloxycarbonyl protecting group is introduced through reaction with di-tert-butyl dicarbonate in the presence of a base, typically in aqueous or mixed aqueous-organic solvent systems [13] [20]. This reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of the carbonate, followed by elimination of a carbonate leaving group [13].
The protection reaction typically employs di-tert-butyl dicarbonate in slight excess with the amine substrate in the presence of bases such as sodium hydroxide, 4-dimethylaminopyridine, or sodium bicarbonate [20]. Common solvents include water, tetrahydrofuran, acetonitrile, or biphasic mixtures of chloroform and water [20]. The reaction proceeds efficiently at room temperature or moderate heating at 40°C, achieving yields ranging from 85-95% [20]. The mild reaction conditions and high yields make tert-Butyloxycarbonyl protection compatible with a wide range of functional groups [20].
Table 5: Protection/Deprotection Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Yield Protection (%) | Yield Deprotection (%) | 
|---|---|---|---|---|---|
| tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate, base, Tetrahydrofuran/Water, room temperature | Trifluoroacetic acid, Dichloromethane, room temperature, 1-4 hours | Acid-labile | 85-95 | 90-98 | 
| tert-Butyl Ester | tert-Butanol, Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine, Dichloromethane | Silica gel, toluene, reflux, 0.5-7 hours | Acid-labile | 80-92 | 84-95 | 
| Benzyloxycarbonyl | Benzyl chloroformate, base, Dichloromethane, 0°C | Palladium on carbon, Hydrogen, Methanol, room temperature | Hydrogenolysis-labile | 75-90 | 85-95 | 
| Fluorenylmethyloxycarbonyl | Fluorenylmethyloxycarbonyl chloride, Sodium carbonate, Water/dioxane | Piperidine, Dimethylformamide, room temperature, 20 minutes | Base-labile | 90-98 | 95-99 | 
| Trimethylsilylethyl Ester | Trimethylsilylethanol, Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine, Dichloromethane | Tetrabutylammonium fluoride, Tetrahydrofuran, room temperature, 2-12 hours | Fluoride-labile | 70-85 | 80-90 | 
The deprotection of tert-Butyloxycarbonyl-protected amines represents one of the most straightforward transformations in organic chemistry [13] [20]. The process involves protonation of the carbamate oxygen with strong acids such as trifluoroacetic acid or hydrochloric acid, followed by loss of a tert-butyl carbocation [13]. The resulting carbamic acid intermediate spontaneously decarboxylates to yield the free amine [13]. Trifluoroacetic acid in dichloromethane at room temperature represents the most common deprotection conditions, achieving yields of 90-98% within 1-4 hours [20].
The mechanism of tert-Butyloxycarbonyl deprotection involves initial protonation of the carbonyl oxygen, which activates the carbon-oxygen bond toward heterolytic cleavage [13]. The formation of the tert-butyl carbocation is facilitated by the stability of this tertiary carbocation, making the deprotection reaction highly favorable [13]. The carbamic acid intermediate formed after carbocation loss is inherently unstable and undergoes rapid decarboxylation to yield carbon dioxide and the free amine [13].
Alternative deprotection methods for tert-Butyloxycarbonyl groups include the use of zinc bromide in dichloromethane, which provides milder conditions and demonstrates selectivity for tert-Butyloxycarbonyl groups over tert-butyl ethers [18]. This method achieves complete deprotection within 24 hours at room temperature with yields of approximately 86% [18]. The selectivity for tert-Butyloxycarbonyl groups over tert-butyl ethers makes this method particularly valuable for complex substrates containing multiple protecting groups [18].
Recent advances in tert-Butyloxycarbonyl deprotection include the use of triarylamminium radical cations such as magic blue, which catalyzes the activation of silicon-hydrogen bonds leading to mild deprotection conditions [17] [19]. This method tolerates a wide range of functional groups and provides an alternative to strongly acidic conditions [17]. The reaction proceeds through a radical mechanism rather than the traditional acidic pathway, offering unique selectivity profiles for complex synthetic targets [19].
tert-Butyl ester stability and cleavage mechanisms are crucial considerations for the synthesis and manipulation of N-(Azido-Polyethylene Glycol 2)-N-tert-Butyloxycarbonyl-Polyethylene Glycol 4-tert-butyl ester [16] [18]. tert-Butyl esters demonstrate exceptional stability under basic and neutral conditions but undergo facile cleavage under acidic conditions through carbocation formation [16] [17]. This acid-labile nature makes tert-butyl esters ideal protecting groups for carboxylic acids in synthetic sequences requiring orthogonal deprotection strategies [16] [18].
The traditional approach for tert-butyl ester cleavage employs strong acids such as trifluoroacetic acid or hydrochloric acid [16] [18]. These conditions promote protonation of the ester oxygen followed by heterolytic cleavage of the carbon-oxygen bond to generate a tert-butyl carbocation [16]. The resulting carboxylic acid is liberated along with carbon dioxide and isobutylene from the carbocation [16]. While effective, these harsh acidic conditions may not be compatible with other acid-sensitive functional groups present in complex molecules [18].
Alternative mild cleavage methods have been developed to address the limitations of strongly acidic conditions [16] [18]. Silica gel in refluxing toluene provides an efficient method for tert-butyl ester cleavage under neutral conditions [16]. This approach achieves high yields of the corresponding carboxylic acids, typically 84-95%, with reaction times ranging from 0.5-7 hours [16]. The method demonstrates selectivity for tert-butyl esters over tert-butyl ethers, although the extent of selectivity depends on the specific substrate structure [16].
Zinc bromide represents another mild alternative for tert-butyl ester deprotection, providing Lewis acidic conditions that are less harsh than Brønsted acids [18]. This method employs zinc bromide in dichloromethane at room temperature, achieving complete cleavage within 12-24 hours [18]. The reaction demonstrates faster cleavage rates for tert-butyl esters compared to tert-butyl ethers, although complete selectivity is difficult to achieve [18]. Phenyl and benzyl ethers show enhanced reactivity compared to aliphatic ethers under these conditions [18].
Recent developments in tert-butyl ester deprotection include the use of triarylamminium radical cations in combination with triethylsilane [17] [19]. This method provides exceptionally mild conditions and demonstrates excellent functional group tolerance [17]. The deprotection proceeds through a radical mechanism involving the catalytic activation of silicon-hydrogen bonds, offering an alternative to traditional acidic or Lewis acidic conditions [19]. The method achieves quantitative deprotection within 40 minutes and tolerates substrates containing ketone, nitro, nitrile, and amide functional groups [17].
The stability of tert-butyl esters under various conditions makes them particularly valuable for multi-step synthetic sequences [16] [18]. These esters remain intact during basic hydrolysis conditions that would cleave methyl or ethyl esters, allowing for selective saponification of less hindered ester groups [16]. Similarly, tert-butyl esters are stable to nucleophilic reagents such as organometallic compounds and hydride reducing agents, enabling selective transformations of other functional groups within the same molecule [18].
N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester exhibits distinctive solubility characteristics that are fundamentally influenced by its polyethylene glycol backbone and multiple functional groups. The hydrophilic polyethylene glycol spacer significantly increases solubility in aqueous media, making this compound particularly versatile for bioconjugation applications [1] [2].
Organic Solvent Compatibility
The compound demonstrates excellent solubility in polar aprotic solvents, with dimethyl sulfoxide serving as the primary solvent for stock solution preparation [1]. The high solubility in dimethylformamide and acetonitrile makes it compatible with synthetic procedures and chromatographic analysis respectively [3]. Alcoholic solvents including methanol and ethanol provide highly suitable media for purification steps and alternative synthetic routes.
Aqueous Media Behavior
The polyethylene glycol chains confer enhanced hydrophilicity to the molecule, enabling improved solubility in aqueous environments compared to similar compounds lacking PEG spacers [1] [2]. This enhanced aqueous solubility extends to phosphate buffered saline, making the compound biocompatible for physiological applications. The presence of both hydrophilic PEG segments and lipophilic protecting groups creates an amphiphilic character that facilitates dissolution across diverse solvent systems.
Solvent Selection Considerations
For synthetic manipulations, tetrahydrofuran provides suitable solvation properties while dichloromethane proves appropriate for extraction procedures [3]. However, diethyl ether shows limited solubility due to poor solvation of the PEG chains, necessitating alternative solvents for certain synthetic steps.
Thermal Stability Characteristics
Comprehensive thermal analysis reveals that N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester maintains stability up to approximately 200°C, with thermal decomposition onset occurring between 200-350°C [4] [5]. The azide functional group represents the primary thermal liability, with nitrogen gas evolution beginning around 140-200°C under elevated temperature conditions [6] [7].
The polyethylene glycol backbone demonstrates exceptional thermal stability, remaining intact up to 200-400°C, which significantly exceeds typical processing and storage temperatures [4] [5]. The t-butyl ester protecting groups undergo controlled thermolysis between 120-240°C through acid-catalyzed hydrolysis mechanisms, generating isobutylene and carboxylic acid products [8] [9]. This controlled deprotection pathway enables thermal processing strategies for selective functional group removal.
pH-Dependent Stability
The compound exhibits optimal stability within the pH range of 4-8, where all functional groups remain intact without degradation [2] [10]. Under acidic conditions (pH < 4), controlled deprotection of both Boc and t-butyl ester groups occurs through protonation-induced cleavage mechanisms, enabling selective synthetic transformations [11] [9]. The compound maintains complete stability under neutral pH conditions (pH 6-8), with no observable degradation over extended periods.
Basic pH conditions (pH > 9) result in moderate stability, with potential hydrolysis reactions affecting the ester functionalities. However, the azide group remains stable across the entire pH range under ambient temperature conditions [2] [10].
Storage Stability Parameters
Extended storage studies demonstrate that the solid compound maintains integrity for three years when stored at -20°C under anhydrous conditions [1]. Solution stability extends to one year when maintained at -80°C, preventing freeze-thaw damage that could compromise molecular integrity. Light protection proves essential due to azide group photosensitivity, while moisture control prevents unwanted hydrolysis reactions.
Proton Nuclear Magnetic Resonance Analysis
¹H Nuclear Magnetic Resonance spectroscopy provides the most comprehensive characterization method for N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester, enabling both qualitative identification and quantitative analysis [12] [13]. The polyethylene glycol backbone generates characteristic signals between 3.4-3.8 ppm, corresponding to the repeating -OCH₂CH₂O- units that dominate the spectrum.
Azide functionalization confirmation occurs through identification of azide-adjacent methylene groups appearing at 4.2-4.3 ppm, providing definitive evidence of successful azide incorporation [14] [15]. The Boc-protected nitrogen-adjacent methylene groups appear at 3.6-3.7 ppm, while the t-butyl ester methyl groups generate distinctive signals at 1.4-1.5 ppm, enabling verification of protecting group integrity [13] [16].
Molecular Weight Determination
Nuclear Magnetic Resonance spectroscopy enables precise molecular weight calculation through integration ratio analysis of terminal groups relative to the polyethylene glycol backbone [12]. The terminal methoxy groups appearing at 3.3-3.4 ppm serve as internal standards for determining the absolute number average molecular weight, providing accuracy comparable to mass spectrometry methods but with greater accessibility [13].
Carbon Nuclear Magnetic Resonance Characterization
¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with PEG carbon backbone signals appearing between 60-80 ppm [17]. Carbonyl carbons from both ester and carbamate functionalities appear in the 170-180 ppm region, while the Boc carbamate carbon generates characteristic signals at 150-160 ppm. The t-butyl methyl carbons appear at 28-30 ppm, providing definitive identification of the protecting group [18].
Two-Dimensional Nuclear Magnetic Resonance Applications
Correlation spectroscopy experiments enable mapping of through-bond connectivity patterns, confirming the structural framework and identifying any impurities or side products [19]. Nuclear Overhauser effect spectroscopy provides information about spatial relationships between different functional groups, supporting conformational analysis and purity assessment.
Electrospray Ionization Mass Spectrometry
Electrospray ionization mass spectrometry in positive mode generates protonated molecular ions at m/z 579.7 [M+H]⁺, providing direct molecular weight verification [20] [21]. The soft ionization conditions preserve the molecular integrity while enabling detection of the intact compound. However, multiple charging can occur with higher molecular weight polyethylene glycol derivatives, requiring careful interpretation of mass spectral data [22] [23].
Matrix-Assisted Laser Desorption Ionization Applications
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry enables polymer distribution analysis, revealing the polydispersity characteristics inherent in polyethylene glycol-based compounds [24]. The molecular ion appears at m/z 578.7 [M]⁺ under optimized matrix conditions, though matrix interference can complicate analysis requiring careful method development.
Tandem Mass Spectrometry Structural Confirmation
Electrospray ionization tandem mass spectrometry provides structural confirmation through controlled fragmentation patterns [20]. The polyethylene glycol backbone generates characteristic fragment ions that enable identification of the core structure, while loss of protecting groups confirms the presence of Boc and t-butyl ester functionalities.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry enables precise elemental composition determination, providing exact mass measurements that confirm the molecular formula C₂₆H₅₀N₄O₁₀ [22]. This technique proves particularly valuable for distinguishing between closely related compounds and confirming structural identity with high confidence.
Liquid Chromatography-Mass Spectrometry Integration
Liquid chromatography-mass spectrometry coupling provides both chromatographic separation and mass spectrometric identification, enabling purity assessment alongside molecular weight verification [21]. The retention time characteristics combined with mass spectral data provide comprehensive analytical information for quality control applications.
Ion Mobility Mass Spectrometry Advantages
Ion mobility mass spectrometry offers gas-phase separation capabilities that resolve charge state distributions in complex polyethylene glycol samples [23]. This technique proves particularly valuable for high molecular weight compounds where multiple charging complicates standard electrospray ionization analysis, enabling accurate molecular weight determination through charge state resolution.